Enhanced Lipophilicity Compared to Mono-tert-butyl and Unsubstituted Isophthalic Acid
The computed lipophilicity (XLogP3-AA) of 2,4,6‑tri‑tert‑butylisophthalic acid is 6, which is approximately 3.5 log units higher than that of unsubstituted isophthalic acid (XLogP3 = 1.7) and 2.6–3.6 log units higher than that of 5‑tert‑butylisophthalic acid (XLogP3 = 2.6–3.35) [1][2]. This represents a >100‑fold increase in predicted partition coefficient, indicating drastically enhanced hydrophobicity that can be advantageous for non‑polar environments.
| Evidence Dimension | Computed lipophilicity (XLogP3 / XLogP3-AA) |
|---|---|
| Target Compound Data | XLogP3-AA = 6 |
| Comparator Or Baseline | Isophthalic acid (XLogP3 = 1.7); 5‑tert‑butylisophthalic acid (XLogP3 = 2.6–3.35) |
| Quantified Difference | Δ > 3.5 log units vs. isophthalic acid; Δ > 2.6 log units vs. 5‑tert‑butylisophthalic acid |
| Conditions | Computed by XLogP3 / XLogP3-AA algorithm |
Why This Matters
For procurement, this means 2,4,6‑tri‑tert‑butylisophthalic acid offers over a 100‑fold higher predicted partition coefficient compared to commonly available isophthalic acid alternatives, which can be crucial for applications requiring high lipophilicity or non‑polar solvent compatibility.
- [1] PubChem, Computed Properties for 2,4,6-Tri-tert-butylisophthalic acid (XLogP3-AA = 6). View Source
- [2] Plantaedb, Isophthalic Acid (XlogP = 1.7). Basechem, 5-tert-Butylisophthalic Acid (XlogP = 2.6). Chem960, 5-tert-Butylisophthalic Acid (LogP = 2.38). ChemSpider, 5-tert-Butylisophthalic Acid (ACD/LogP = 3.35). View Source
